TPSA Difference vs. N,N-Dimethyl Analog
The target compound (CAS 2766482-57-7) exhibits a Topological Polar Surface Area (TPSA) of 47.56 Ų, which is 22.5% higher than the TPSA of 38.77 Ų for the unsubstituted N,N-dimethyl analog CAS 400727-57-3 . This difference arises from the secondary N-methylamide group (one H-bond donor) in the target compound versus the tertiary N,N-dimethylamide (zero H-bond donors) in the comparator. In drug discovery contexts, TPSA values below 60 Ų generally correlate with good oral bioavailability, while values below 140 Ų predict good intestinal absorption; the 8.79 Ų differential between these two compounds may meaningfully impact membrane permeability predictions and solubility characteristics .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 47.56 Ų; LogP = 1.96224; H-bond donors = 1; H-bond acceptors = 3; MW = 289.18 g/mol |
| Comparator Or Baseline | N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 400727-57-3): TPSA = 38.77 Ų; LogP = 1.6876; H-bond donors = 0; MW = 275.15 g/mol |
| Quantified Difference | TPSA: +8.79 Ų (+22.5%) for target; LogP: +0.27464 units; MW: +14.03 g/mol; H-bond donors: +1 |
| Conditions | Calculated physicochemical properties from vendor technical datasheets (LeYan for target; Chemsrc/Molbase for comparator) |
Why This Matters
The 22.5% higher TPSA and presence of an H-bond donor distinguish this compound's solubility and permeability profile from the more common N,N-dimethyl analog, which is critical when selecting building blocks for medicinal chemistry libraries where oral bioavailability is a design criterion.
